

"4-(Bromomethyl)phenyl acetate" CAS number 52727-95-4 properties

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Compound of Interest

Compound Name: 4-(Bromomethyl)phenyl acetate

Cat. No.: B1278776

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Technical Guide: 4-(Bromomethyl)phenyl acetate (CAS 52727-95-4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-(Bromomethyl)phenyl acetate**. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Properties

4-(Bromomethyl)phenyl acetate is a versatile reagent, primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive bromomethyl group and a phenyl acetate moiety, makes it a valuable tool in the development of chemical probes and other advanced chemical entities.

Physicochemical Data

A summary of the key physicochemical properties of **4-(Bromomethyl)phenyl acetate** is presented in the table below. This data is essential for handling, storage, and experimental design.

Property	Value	Source
CAS Number	52727-95-4	-
Molecular Formula	C ₉ H ₉ BrO ₂	ChemSrc
Molecular Weight	229.07 g/mol	ChemSrc
Boiling Point	282.7 °C at 760 mmHg	ChemSrc
Density	1.5 g/cm ³	ChemSrc
Purity	Typically ≥97%	ChemSrc

Note: Additional data such as melting point and solubility are not consistently reported in publicly available sources. Experimental determination is recommended for precise applications.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for **4-(Bromomethyl)phenyl acetate** should be consulted prior to use. As a brominated organic compound, it is expected to be an irritant and lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Detailed methodologies for the synthesis of **4-(Bromomethyl)phenyl acetate** and its subsequent use in the preparation of a fluorescent probe are provided below.

Synthesis of **4-(Bromomethyl)phenyl acetate**

A common method for the synthesis of **4-(Bromomethyl)phenyl acetate** is the radical bromination of p-cresyl acetate using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction, known as the Wohl-Ziegler reaction, is selective for the benzylic position.

Materials:

- p-Cresyl acetate
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4) or another suitable non-polar solvent
- Inert gas (e.g., Nitrogen or Argon)
- Reaction flask with reflux condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresyl acetate in carbon tetrachloride under an inert atmosphere.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCl_4) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **4-(Bromomethyl)phenyl acetate**.

Synthesis of a Carboxylesterase-activated Fluorescent Probe (DBP pys)

4-(Bromomethyl)phenyl acetate is a key reagent in the synthesis of DBP pys, a "turn-on" near-infrared fluorescent probe for the detection of carboxylesterases (CEs).^[1] The synthesis involves the electrophilic substitution of a fluorescent dye (DBPpy) with **4-(bromomethyl)phenyl acetate**.

Materials:

- DBPpy (the precursor fluorophore)
- **4-(Bromomethyl)phenyl acetate**
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Inert gas (e.g., Nitrogen or Argon)
- Reaction flask
- Magnetic stirrer

Procedure (based on the synthesis of DBP pys):^[1]

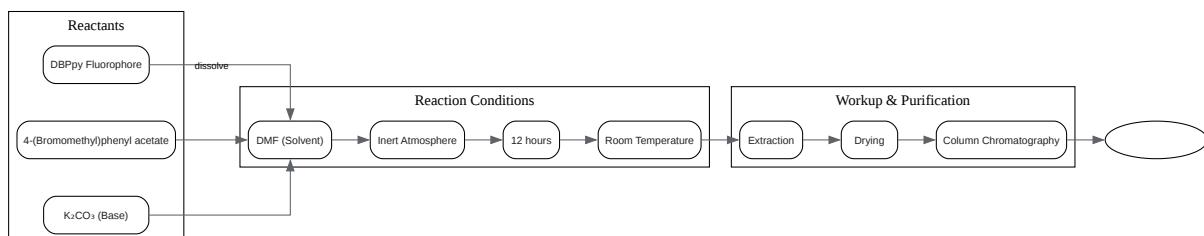
- Dissolve DBPpy (1.0 equivalent) and **4-(Bromomethyl)phenyl acetate** (1.2 equivalents) in anhydrous DMF under an inert atmosphere.
- Add potassium carbonate (2.0 equivalents) to the mixture.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product, DBPpys.

Visualizations

Experimental Workflow: Synthesis of DBPpys

The following diagram illustrates the key steps in the synthesis of the fluorescent probe DBPpys, highlighting the role of **4-(Bromomethyl)phenyl acetate**.

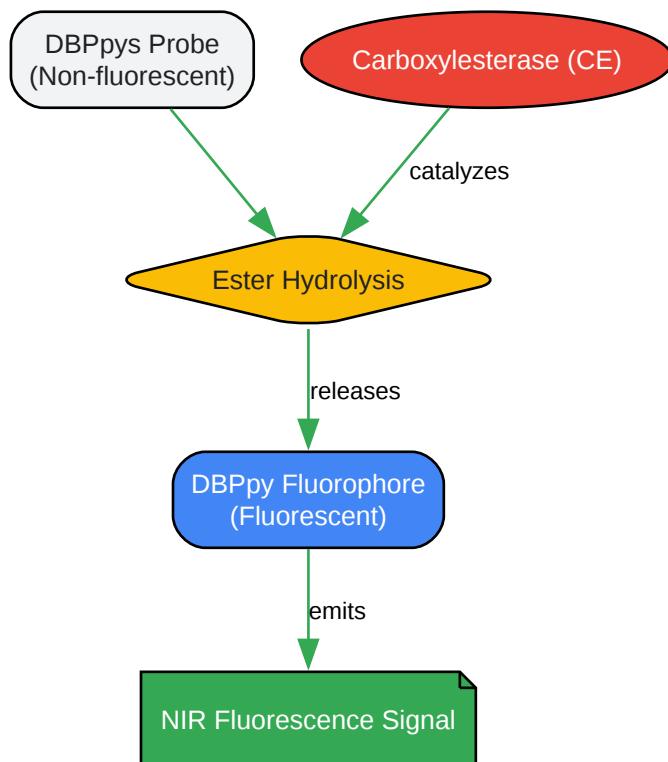


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Caption: Workflow for the synthesis of the DBPpys fluorescent probe.

Signaling Pathway: Carboxylesterase Detection by DBPpys

The DBPpys probe functions through a "turn-on" fluorescence mechanism initiated by the enzymatic activity of carboxylesterases. The following diagram depicts this signaling pathway.



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Caption: Mechanism of carboxylesterase detection using the DBPpys probe.

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References

- 1. pubs.acs.org [pubs.acs.org]

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